molecular formula C24H26FN3O3 B14995486 2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B14995486
M. Wt: 423.5 g/mol
InChI Key: PTRRKGCJUJZKSW-UHFFFAOYSA-N
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Description

2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclohexyl group, a methylphenyl group, a dioxoimidazolidinyl moiety, and a fluorophenylacetamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinone ring, introduction of the cyclohexyl and methylphenyl groups, and finally, the attachment of the fluorophenylacetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also crucial to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H26FN3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-[3-cyclohexyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C24H26FN3O3/c1-16-10-12-20(13-11-16)28-23(30)21(27(24(28)31)19-8-3-2-4-9-19)15-22(29)26-18-7-5-6-17(25)14-18/h5-7,10-14,19,21H,2-4,8-9,15H2,1H3,(H,26,29)

InChI Key

PTRRKGCJUJZKSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3CCCCC3)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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